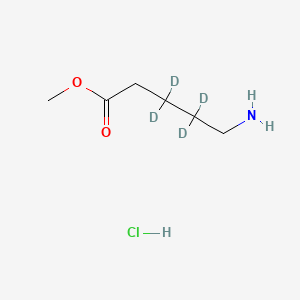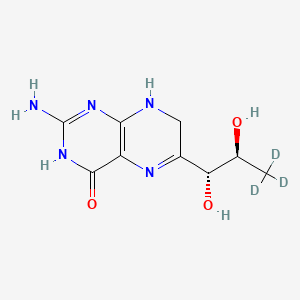
9-Keto Rispéridone
Vue d'ensemble
Description
9-Keto Risperidone is a derivative of Risperidone, an antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorderThis compound is of significant interest due to its potential pharmacological properties and its role as an impurity in the synthesis of Risperidone .
Applications De Recherche Scientifique
9-Keto Risperidone has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the impurities in Risperidone synthesis.
Biology: Research on its biological activity helps in understanding the pharmacokinetics and pharmacodynamics of Risperidone and its metabolites.
Medicine: Studies on 9-Keto Risperidone contribute to the development of new antipsychotic drugs with improved efficacy and reduced side effects.
Industry: It is used in quality control processes to ensure the purity and consistency of pharmaceutical products containing Risperidone
Mécanisme D'action
Target of Action
9-Keto Risperidone, a derivative of Risperidone , primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play a crucial role in regulating mood and mental health conditions, including schizophrenia and bipolar disorder .
Mode of Action
9-Keto Risperidone interacts with its targets by inhibiting the activity of dopaminergic D2 and serotonergic 5-HT2A receptors . This inhibition is thought to reduce the overactivity of central mesolimbic pathways and mesocortical pathways, which are believed to cause schizophrenia and various mood disorders . It’s worth noting that 9-Keto Risperidone binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than the drug’s binding affinity to D2 receptors .
Biochemical Pathways
The primary biochemical pathway affected by 9-Keto Risperidone is the dopaminergic and serotonergic neurotransmission pathway . By inhibiting D2 and 5-HT2A receptors, 9-Keto Risperidone reduces the overactivity of these pathways, thereby alleviating symptoms of mental health disorders . Additionally, risperidone influences cellular metabolism and adipocyte metabolism, differentiation, and lipid accumulation-related functions .
Pharmacokinetics
The pharmacokinetics of 9-Keto Risperidone, like its parent compound Risperidone, involves extensive hepatic metabolism via the CYP2D6 enzyme into the active metabolite 9-hydroxyrisperidone . This process is also influenced by genetic polymorphisms in the CYP2D6 gene . The plasma levels of 9-Keto Risperidone can vary greatly among individuals, and this variation is associated with the CYP2D6 phenotypes .
Result of Action
The molecular and cellular effects of 9-Keto Risperidone’s action primarily involve the reduction of overactivity in central mesolimbic and mesocortical pathways . This results in alleviation of symptoms associated with mental health disorders such as schizophrenia and bipolar disorder . Additionally, risperidone has been found to influence cellular metabolism and adipocyte metabolism, differentiation, and lipid accumulation .
Action Environment
Environmental factors, particularly genetic variations, can influence the action, efficacy, and stability of 9-Keto Risperidone. For instance, genetic polymorphisms in the CYP2D6 gene can affect the metabolism of 9-Keto Risperidone, thereby influencing its plasma levels and therapeutic effects . Furthermore, polymorphisms in the ABCB1 gene, which encodes a transporter protein, can also impact the pharmacokinetics of 9-Keto Risperidone .
Analyse Biochimique
Biochemical Properties
9-Keto Risperidone interacts with various enzymes and proteins in the body. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) and to a lesser extent by CYP3A4 and CYP3A5 . The interaction with these enzymes leads to the formation of 9-hydroxyrisperidone, an active metabolite .
Cellular Effects
The effects of 9-Keto Risperidone on cells are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that risperidone, from which 9-Keto Risperidone is derived, can alter energy balance in cells .
Molecular Mechanism
9-Keto Risperidone exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The presence of a hydroxyl group in the 9-Keto Risperidone molecule confers increased hydrophilicity to this drug compared with its parent, Risperidone .
Temporal Effects in Laboratory Settings
The effects of 9-Keto Risperidone change over time in laboratory settings. Studies have shown that the plasma concentrations of Risperidone and 9-hydroxyrisperidone vary greatly among individuals and are associated with the CYP2D6 phenotypes . This suggests that the stability and long-term effects of 9-Keto Risperidone on cellular function may also vary.
Dosage Effects in Animal Models
The effects of 9-Keto Risperidone vary with different dosages in animal models . For instance, pre-treatment with risperidone, from which 9-Keto Risperidone is derived, has been shown to completely inhibit the serotonin syndrome in rats at a dosage of 0.5 mg/kg .
Metabolic Pathways
9-Keto Risperidone is involved in several metabolic pathways. It interacts with enzymes such as CYP2D6 and CYP3A4, and its metabolism leads to the formation of 9-hydroxyrisperidone . This process can affect metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 9-Keto Risperidone within cells and tissues are complex processes that involve various transporters and binding proteins
Méthodes De Préparation
The synthesis of 9-Keto Risperidone involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is typically carried out in an aqueous solution or suspension with a basic environment, often using sodium carbonate as a base . The reaction conditions are optimized to ensure high yield and purity of the product.
In industrial settings, the production of 9-Keto Risperidone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to minimize impurities and ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
9-Keto Risperidone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents under appropriate conditions.
Common reagents used in these reactions include organic solvents like acetonitrile and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
9-Keto Risperidone is closely related to other derivatives of Risperidone, such as 9-Hydroxyrisperidone (Paliperidone). While both compounds share similar chemical structures, 9-Keto Risperidone has unique properties due to the presence of a keto group at the 9th position. This structural difference affects its pharmacokinetics and pharmacodynamics, making it distinct from Paliperidone .
Similar Compounds
Paliperidone (9-Hydroxyrisperidone): An active metabolite of Risperidone with similar therapeutic effects but different pharmacokinetic properties.
Risperidone: The parent compound, widely used as an antipsychotic medication.
Other Benzisoxazole Derivatives: Compounds with similar core structures but varying substituents, leading to different pharmacological profiles
Propriétés
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15H,2-3,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSFXKQDZJPCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659709 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189516-65-1 | |
| Record name | 9-Keto risperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189516651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-KETO RISPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V05YK3XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)








